1,2-Bis(2-chloroethoxy)ethane
Overview
Description
1,2-Bis(2-chloroethoxy)ethane, also known as dichlorotriethylene dioxide or triethylene glycol dichloride, is a chemical compound with the molecular formula C6H12Cl2O2 and a molecular weight of 187.06 g/mol . It is a clear, colorless to pale yellow liquid that is insoluble in water . This compound is commonly used as a solvent, extractant, and intermediate in organic synthesis .
Mechanism of Action
Target of Action
1,2-Bis(2-chloroethoxy)ethane, also known as Dichlorotriethylene dioxide or Triglycol dichloride , is an organic compoundIt’s known that the compound can cause irritation to the eyes, skin, and respiratory system .
Mode of Action
It’s known that the compound can cause irritation upon contact, suggesting a direct interaction with biological tissues .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. The compound is insoluble in water , which could affect its bioavailability and excretion.
Result of Action
It’s known that the compound can cause irritation to the eyes, skin, and respiratory system . This suggests that the compound may induce an inflammatory response at the cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under recommended storage conditions and is incompatible with oxidizing agents . Furthermore, the compound’s insolubility in water could affect its action and efficacy in aqueous environments.
Biochemical Analysis
Biochemical Properties
It is known that the compound is generally unreactive, with the most common organic transformations occurring at the chlorine atoms in its structure .
Cellular Effects
The cellular effects of 1,2-Bis(2-chloroethoxy)ethane are not well-documented. It is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it may have harmful effects on cells .
Molecular Mechanism
It is known that the compound can undergo nucleophilic substitution reactions at the chlorine atoms, leading to the formation of dechlorinated functional group products .
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known to be toxic, with potential effects on the respiratory system .
Metabolic Pathways
It is known that the compound can undergo nucleophilic substitution reactions, which may be relevant in metabolic contexts .
Transport and Distribution
It is known to be insoluble in water, which may influence its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-chloroethoxy)ethane can be synthesized through the reaction of triethylene glycol with thionyl chloride or phosphorus trichloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
HOCH2CH2OCH2CH2OCH2CH2OH+2SOCl2→ClCH2CH2OCH2CH2OCH2CH2Cl+2SO2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-chloroethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: It can be oxidized to form corresponding glycol derivatives.
Reduction: Reduction reactions can convert it into simpler ethylene glycol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include ethylene glycol derivatives, amines, and thioethers.
Oxidation: Products include glycol derivatives.
Reduction: Products include simpler ethylene glycol derivatives.
Scientific Research Applications
1,2-Bis(2-chloroethoxy)ethane has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of resins, polymers, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Bis(2-chloroethoxy)ethane can be compared with similar compounds such as:
Bis(2-chloroethyl) ether: This compound has a similar structure but with two chlorine atoms directly attached to the ethylene glycol backbone.
2-Chloroethyl ether: This compound has a simpler structure with only one chlorine atom attached to the ethylene glycol backbone.
1,2-Bis(2-iodoethoxy)ethane: This compound has iodine atoms instead of chlorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
1,2-bis(2-chloroethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUOJIYYGGHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-69-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8047000 | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Boiling Point |
241.3 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
250 °F; 121 °C (OPEN CUP) | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1974 @ 20 °C/20 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.06 [mmHg], 0.06 mm Hg @ 20 °C | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Acidity as HCl, 0.01% by wt, max | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
112-26-5 | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Record name | Ethane, 1,2-bis(2-chloroethoxy)- | |
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Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Record name | 1,2-bis(2-chloroethoxy)ethane | |
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Record name | TRIGLYCOL DICHLORIDE | |
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Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: -31.5 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 1,2-Bis(2-chloroethoxy)ethane in polymer chemistry?
A1: this compound serves as a valuable monomer in synthesizing polymers with diverse properties. For instance, it acts as a building block in creating poly(ethylene oxide-co-ethylene sulfide)s []. These polymers are further oxidized to produce poly(ethylene oxide-co-ethylene sulfone)s. The resulting polymers exhibit a range of glass transition temperatures, melting points, and solubilities based on the ratio of ether oxygen to sulfur. This tunability makes them suitable for various applications.
Q2: Can you elaborate on the role of this compound in synthesizing macrocycles?
A2: this compound plays a crucial role in constructing the fourteen-membered ring of 7,7,12,12-tetramethyl-1,4-dioxacyclotetradecane-8,9,10,11-tetrone []. It provides the central ethylene glycol unit that bridges two isobutyric acid-derived units connected via an acetylene bridge. This synthesis highlights the versatility of this compound in building complex molecular architectures.
Q3: How does this compound contribute to research in photocatalysis?
A3: While not directly involved in photocatalysis, this compound serves as a model substrate for evaluating the photocatalytic activity of titanium dioxide (TiO2) []. Researchers investigate the degradation of this compound in the presence of TiO2 under UV irradiation to assess the efficiency of different TiO2 recovery and sedimentation methods. This information helps optimize TiO2 reusability in suspended photocatalyst reactors.
Q4: Are there any notable structural features of compounds derived from this compound?
A4: Research shows that macrocycles synthesized using this compound, like 7,7,12,12-tetramethyl-1,4-dioxacyclotetradecane-8,9,10,11-tetrone, exhibit intriguing structural features []. X-ray crystallography and computational studies revealed a transannular interaction between the dioxaethane bridge (derived from this compound) and the dicarbonyl moiety within the macrocycle. This interaction influences the compound's electrochemical and spectroscopic properties.
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